Product packaging for Boric acid, ethyl ester(Cat. No.:CAS No. 51845-86-4)

Boric acid, ethyl ester

Cat. No.: B8637543
CAS No.: 51845-86-4
M. Wt: 89.89 g/mol
InChI Key: KUGSJJNCCNSRMM-UHFFFAOYSA-N
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Description

Significance of Borate (B1201080) Esters in Synthetic Chemistry and Advanced Materials Science

Borate esters, as a class of compounds, are integral to synthetic chemistry. wikipedia.orgontosight.ai They are widely used as intermediates and catalysts in various organic transformations. thieme.deresearchgate.net Their utility stems from their character as weak Lewis acids, which allows them to facilitate a range of chemical reactions. wikipedia.orgwikipedia.org In recent years, borate esters have gained prominence as catalysts for sustainable amide bond formation, a critical process in pharmaceutical and materials manufacturing. thieme.denih.gov This catalytic approach offers a more efficient and environmentally benign alternative to traditional methods. nih.gov

In the realm of advanced materials science, borate esters are indispensable. They serve as precursors for the synthesis of a variety of materials with tailored properties. For instance, triethyl borate is a key boron source for producing lithium borophosphates for battery technology and alumina (B75360) borosilicate ceramic nanofibers for high-temperature applications. chemicalbook.comchemicalbook.com Furthermore, it is employed in the creation of boron-doped single-wall carbon nanotubes, which exhibit enhanced electrical properties. Borate esters are also crucial in the development of dynamic and responsive materials, such as self-healing hydrogels and vitrimers, which possess applications in biomedicine and advanced composites. acs.orgnih.govmdpi.com

Historical Context and Evolution of Boric Acid, Ethyl Ester Research

The study of borate esters dates back over a century, with their initial preparation involving the straightforward esterification of boric acid with alcohols. acs.org The first synthesis of a boronic acid, a related and vital class of organoboron compounds, was reported in 1860 by Edward Frankland, a process that utilized triethyl borate as a key reactant. wiley-vch.dewikipedia.orgwiley-vch.de This foundational work laid the groundwork for the extensive field of organoboron chemistry.

Early research into this compound primarily focused on its fundamental properties and synthesis. nist.gov Over the decades, the scope of research has broadened significantly. Initially used in applications such as antiseptics and as a component in welding fluxes, its utility has expanded dramatically. chemicalbook.comchemicalbook.com The evolution of analytical techniques and a deeper understanding of its reactivity have propelled its use into more sophisticated areas. Research has progressively shifted towards harnessing its catalytic potential and its role as a precursor for high-performance materials. thieme.dedatainsightsmarket.com

Current Research Landscape and Future Trajectories for this compound Studies

The current research landscape for this compound is vibrant and multifaceted. A major focus is on its application in the semiconductor industry, where it is used as a precursor in chemical vapor deposition (CVD) to create high-purity boron-containing thin films for electronic components. datainsightsmarket.com The ever-increasing demand for smaller and more powerful electronics continues to drive research into optimizing TEB purity and its performance in CVD processes. datainsightsmarket.com

Another significant area of contemporary research involves the use of triethyl borate in the development of advanced energy materials and as a fuel additive. mukerremsahin.com.trresearchgate.net Studies are exploring its potential to improve combustion efficiency and reduce harmful emissions. mukerremsahin.com.tr Furthermore, its role in stabilizing semiconductor nanoplatelets for optoelectronic devices is a promising new frontier. nih.govfrontiersin.org

Future research trajectories are expected to build upon these foundations. The development of novel borate ester-based catalysts for a wider range of organic transformations remains a key objective, with a focus on green chemistry principles. rsc.orgrsc.orgresearchgate.net In materials science, the design of new polymers and composites with enhanced thermal stability, flame retardancy, and self-healing capabilities using this compound as a cross-linking agent or additive is a major avenue of exploration. mdpi.comresearchgate.net The unique properties of borate esters will likely lead to their incorporation into an even broader array of advanced technologies in the years to come.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C6H15BO3
Molar Mass 145.99 g·mol−1 wikipedia.org
Appearance Clear, colorless liquid wikipedia.orgnih.gov
Density 0.858 g/cm3 wikipedia.org
Melting Point -85 °C (−121 °F; 188 K) wikipedia.org
Boiling Point 118 °C (244 °F; 391 K) wikipedia.org
Flash Point 11 °C (52 °F; 284 K) wikipedia.org
Solubility Miscible with alcohol and ether chemicalbook.comchemicalbook.com

Key Applications of this compound

Application AreaSpecific Use
Synthetic Chemistry Catalyst for synthetic waxes and resins chemicalbook.comchemicalbook.com
Reagent in the production of boron-containing compounds
Catalyst for amide synthesis thieme.denih.gov
Materials Science Precursor for lithium borophosphates and ceramic nanofibers chemicalbook.comchemicalbook.com
Boron source for doping carbon nanotubes
Component of flame retardants chemicalbook.comchemicalbook.com
Component in welding fluxes chemicalbook.comchemicalbook.com
Other Industries Solvent in resins, paints, and varnishes chemicalbook.comchemicalbook.com
Use in pyrotechnics for its green flame wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7BO3 B8637543 Boric acid, ethyl ester CAS No. 51845-86-4

Properties

CAS No.

51845-86-4

Molecular Formula

C2H7BO3

Molecular Weight

89.89 g/mol

IUPAC Name

ethoxyboronic acid

InChI

InChI=1S/C2H7BO3/c1-2-6-3(4)5/h4-5H,2H2,1H3

InChI Key

KUGSJJNCCNSRMM-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)OCC

physical_description

Clear colorless liquid;  [CAMEO]

Origin of Product

United States

Synthetic Methodologies for Boric Acid, Ethyl Ester

Classical Esterification Routes and Reaction Engineering Principles

The foundational method for synthesizing triethyl borate (B1201080) is the direct esterification of boric acid with ethanol (B145695). This approach is governed by principles of chemical equilibrium, where strategic manipulation of reaction conditions is paramount for achieving high conversion rates.

Condensation of Boric Acid with Ethanol: Equilibrium Control and Water Removal Strategies

The synthesis of triethyl borate is achieved through the condensation reaction between boric acid and three equivalents of ethanol. This is a reversible equilibrium reaction, as shown below. atamankimya.comebi.ac.ukwikipedia.org

B(OH)₃ + 3 C₂H₅OH ⇌ B(OC₂H₅)₃ + 3 H₂O

To drive the reaction toward the product side and maximize the yield of triethyl borate, the water produced as a byproduct must be continuously removed from the reaction medium. atamankimya.comebi.ac.uk This strategy shifts the equilibrium to the right, in accordance with Le Châtelier's principle. Another method to influence the equilibrium is to use a large excess of one reactant, typically ethanol. google.comwordpress.com However, the primary focus for achieving high yields remains the effective removal of water.

Azeotropic distillation is a widely employed and effective technique for removing water from the esterification reaction. ebi.ac.uk This process involves adding an entraining agent, which is a solvent that forms a low-boiling azeotrope with water and, in this case, often ethanol as well.

An inert solvent, such as benzene (B151609) or toluene, is introduced into the reaction mixture. smolecule.com This entrainer forms a ternary azeotrope with water and ethanol that has a lower boiling point than any of the individual components. By heating the mixture to reflux, this azeotrope is continuously distilled off, effectively removing water from the reaction vessel and driving the formation of triethyl borate. smolecule.com The condensed azeotrope can then be collected and separated, often by phase separation, allowing the entrainer and excess ethanol to be recovered and recycled.

Table 1: Example of Azeotropic Distillation Parameters

Parameter Value Reference
Entraining Agent Benzene smolecule.com
Azeotrope Benzene-Ethanol-Water
Distillation Temp. ~68-85°C smolecule.com
Product Recovery Column Base

An alternative to distillation for water removal is the use of desiccants or adsorptive agents. This method involves adding a substance to the reaction mixture that selectively absorbs the water produced.

Strong dehydrating agents like concentrated sulfuric acid can be used, which also serves as a catalyst for the reaction. wordpress.comdoubtnut.com Other approaches include the use of solid adsorbents. Molecular sieves, such as the 4A type, have been investigated for their ability to selectively absorb water or alcohols from mixtures. sciencemadness.orgacs.org A patent describes a method for separating triethyl borate from ethanol by passing the mixture through a column containing a molecular sieve of crystalline sodium and calcium aluminosilicates, thereby yielding a pure ester. google.com While less common in large-scale continuous production compared to azeotropic distillation, adsorptive removal is a viable strategy, particularly in batch preparations.

Catalytic Systems for Triethyl Borate Synthesis

The esterification of boric acid with ethanol is typically accelerated by the presence of an acid catalyst. ebi.ac.ukwikipedia.org The catalyst protonates a hydroxyl group on the boric acid, making it a better leaving group and increasing the electrophilicity of the boron atom for nucleophilic attack by ethanol. smolecule.com

Concentrated sulfuric acid is a commonly used catalyst for this purpose. atamankimya.comdoubtnut.com It serves a dual role, not only catalyzing the reaction but also acting as a dehydrating agent by sequestering the water that is formed, further helping to shift the reaction equilibrium towards the products. wordpress.com While other strong acids can be employed, sulfuric acid is frequently cited due to its effectiveness and low cost. Interestingly, for the analogous trimethyl borate, some studies suggest that a large molar excess of the alcohol is the most significant variable, with the presence of sulfuric acid having only a minor influence on the reaction. google.com

Advanced and Continuous Manufacturing Processes

To overcome the limitations of classical batch processing and improve efficiency, advanced manufacturing methods have been developed. These processes integrate reaction and separation into a single, continuous operation.

Reactive Distillation for High-Purity Triethyl Borate Production

Reactive distillation represents a significant process intensification for the synthesis of triethyl borate. This technique combines the chemical reaction (esterification) and the separation of products (distillation) within a single fractionating column.

In this integrated process, a solution of boric acid and ethanol is fed into the upper-middle section of the column, while an azeotroping agent like benzene may be fed to a higher tray. As the reactants flow down the column, they react to form triethyl borate and water. The heat supplied to the column's reboiler drives the distillation. The water formed during the reaction is continuously removed from the top of the column as a low-boiling ternary azeotrope with ethanol and the entrainer. Meanwhile, the much higher-boiling product, triethyl borate, moves down the column and is collected at the base with high purity.

This continuous process offers several advantages over traditional batch methods, including significantly higher yields, improved product purity, and reduced energy consumption.

Table 2: Performance Comparison of Synthetic Methodologies

Method Typical Yield Typical Purity Key Advantages Reference
Classical Esterification Variable Lower Simplicity of setup wordpress.com
Reactive Distillation 90–95% >99% High throughput, high purity, energy efficient

Table 3: List of Chemical Compounds

Compound Name Formula
Boric Acid B(OH)₃
Boric acid, ethyl ester (Triethyl borate) B(OC₂H₅)₃
Ethanol C₂H₅OH
Water H₂O
Benzene C₆H₆
Toluene C₇H₈
Sulfuric Acid H₂SO₄
Sodium Alumino-silicate Na₁₂(AlO₂)₁₂(SiO₂)₁₂·27H₂O

Process Design and Optimization in Continuous Production Systems

The continuous production of this compound (triethyl borate) is predominantly achieved through reactive distillation, a process that integrates chemical reaction and product separation into a single unit. This approach is designed to overcome the equilibrium limitations of the esterification reaction between boric acid and ethanol by continuously removing the water produced. ebi.ac.uk The design and optimization of these systems are critical for achieving high yield, purity, and economic efficiency.

Process Design: The Reactive Distillation Column

The core of the continuous production process is a vertically disposed fractionating column. google.com This column is specifically designed to handle a multi-phase reaction and distillation process simultaneously. google.com

Key design features include:

Reactant Feed Points : A solution of boric acid and ethanol is typically introduced into the intermediate section of the distillation column. google.com In some designs, free ethanol is fed to the column below the main reactant feed to ensure it is present in sufficient quantity to form a ternary azeotrope with the water of reaction and an azeotroping agent. google.com

Azeotroping Agent Feed : An azeotroping agent, which is inert to triethyl borate, is fed to the column, usually at a point above the primary reactant feed. google.com The agent's role is to form a low-boiling ternary azeotrope with ethanol and water, facilitating the removal of water from the reaction zone. google.com

Product and Byproduct Removal : The design allows for the continuous removal of the ternary azeotrope from the top of the column, while substantially pure triethyl borate is collected from the bottom (reboiler). google.com The water of reaction is thus effectively separated, preventing the hydrolysis of the triethyl borate product and driving the esterification reaction to completion. ebi.ac.ukgoogle.com

The synthesis reaction is as follows: B(OH)₃ + 3 C₂H₅OH ⇌ B(OC₂H₅)₃ + 3 H₂O ebi.ac.uk

Process Optimization

Optimization of the continuous production process involves the precise control of several parameters to maximize the conversion rate of boric acid and the purity of the final product.

Molar Ratio of Reactants : A molar ratio of at least three moles of ethanol to one mole of boric acid is required, representing the theoretical stoichiometry. google.com However, to ensure complete reaction of the boric acid, a significant excess of ethanol is often used. google.com Ratios can range from 3:1 to as high as 12:1. acs.org Optimization studies have shown that an initial molar feed ratio of 8:1 can be optimal for reactive esterification distillation. acs.org

Temperature Control : Elevated temperatures accelerate the reaction kinetics. The column is typically operated at temperatures between 115–120°C. Maintaining a reboiler temperature around 120°C is common for collecting the pure product. google.com

Azeotropic Agent : The selection of the azeotroping agent is crucial. The agent must be capable of forming a ternary azeotrope with ethanol and water that has a boiling point below that of triethyl borate (approx. 115°C). google.com Benzene is a frequently cited agent for this purpose. google.com The agent and excess ethanol can be recovered from the overhead condensate and recycled back into the process. google.com

Reflux Ratio : The reflux ratio must be carefully established and maintained to ensure that the ternary azeotrope is effectively removed from the top of the column while preventing the loss of product. google.com Reflux ratios as low as 4:1 have been found to yield quantitative production of similar trialkyl borates. google.com

Column Internals : The efficiency of the separation depends on the number of theoretical plates in the column. The feed point for the reactants must be located sufficiently above the bottom of the column (e.g., at least 5 plates) to ensure that the concentration of unreacted boron in the liquid withdrawn from the bottom is less than 1%. google.com

The following tables present research findings from process optimization studies.

Table 1: Influence of Reactant Molar Ratio on Trialkyl Borate Yield This table shows the effect of the initial molar feed ratio of alcohol to boric acid on the production yield in a reactive distillation process.

Initial Molar Feed Ratio (Alcohol:Boric Acid)Production Yield (%)Reference
6:174.1 acs.org
8:196.5 acs.org
10:194.2 acs.org
12:192.6 acs.org
Data derived from the synthesis of Trimethyl Borate, a similar trialkyl borate.

Table 2: Example of Continuous Triethyl Borate Production Parameters This table details the specific operating conditions for a continuous production run using a fractionating column.

ParameterValueReference
Reactant Feed (Ethanol:Boric Acid Molar Ratio)5:1 google.com
Reactant Feed Rate150 grams/hour google.com
Azeotroping AgentBenzene google.com
Azeotroping Agent Feed Rate167 grams/hour google.com
Reboiler Temperature120°C google.com
Product Purity (% Boron)7.39% (Theoretical: 7.42%) google.com
Product YieldSubstantially pure triethyl borate google.com

Chemical Reactivity and Mechanistic Investigations of Boric Acid, Ethyl Ester

Lewis Acidity and Electron Acceptor Properties

The trivalent boron atom in triethyl borate (B1201080) possesses a vacant p-orbital, which makes the molecule an electrophile, or Lewis acid, rendering it susceptible to attack by nucleophiles. This fundamental electronic characteristic is the basis for its role in various chemical transformations.

The Lewis acidic nature of triethyl borate allows it to function as a catalyst and a solvent in several chemical processes. It is utilized in the preparation of synthetic waxes, resins, paints, and varnishes. wikipedia.orgchemicalbook.com Its ability to accept electrons facilitates reactions such as epoxide polymerizations, where it can act as an initiator. bangor.ac.uk Furthermore, it has been employed in the synthesis of specialized polymers, including epoxy-amine-borate hybrid materials.

Triethyl borate is classified as a weak Lewis acid. wikipedia.org Its electron-accepting ability has been quantified using the Gutmann-Beckett method, which measures Lewis acidity based on the induced ³¹P NMR chemical shift of a phosphine (B1218219) oxide probe. This method assigns triethyl borate an Acceptor Number (AN) of 17. wikipedia.org

Hydrolytic Stability and Degradation Pathways

A defining characteristic of triethyl borate is its sensitivity to moisture. It readily undergoes hydrolysis, a reaction that can limit its applications, particularly in environments where water is present. sciencemadness.orgosti.gov The underlying cause for this instability is the electron-deficient sp² hybridized boron atom, which is easily attacked by the lone electron pairs of water molecules. nih.gov

Triethyl borate reacts rapidly with water in a reversible reaction to yield boric acid and ethanol (B145695). wikipedia.orgsciencemadness.orgnih.gov

B(OCH₂CH₃)₃ + 3 H₂O ⇌ B(OH)₃ + 3 CH₃CH₂OH

The forward reaction is generally fast. chemicalbook.com Studies on the hydrolysis rates of various alkyl borates have shown that lower alkyl esters, like trimethyl and triethyl borate, hydrolyze very quickly. njit.edu To drive the equilibrium toward the formation of the ester, the water produced must be removed from the reaction medium, for instance, through azeotropic distillation. wikipedia.org

The inherent hydrolytic instability of simple borate esters like triethyl borate has prompted research into strategies to improve their durability. These efforts primarily focus on structural modifications to the ester molecule to protect the electron-deficient boron center from nucleophilic attack by water.

Structural modifications have proven effective in enhancing the hydrolytic stability of borate derivatives. Two primary strategies include intramolecular coordination and steric shielding.

Intramolecular Coordination: This approach involves incorporating atoms with lone pairs of electrons (like nitrogen) into the ester's molecular structure, positioned to allow for the formation of an internal coordinate bond with the boron atom. This internal donation of electrons helps to satisfy the electron deficiency of the boron center, reducing its propensity to interact with external nucleophiles such as water. nih.gov For example, introducing N,N-dialkylamino-ethyl groups can lead to the formation of a stable five-membered ring structure through nitrogen-boron coordination, significantly improving resistance to hydrolysis. osti.gov A study comparing a novel benzotriazole (B28993) borate derivative (NHB) containing such an intramolecular N-B bond to triethyl borate found a dramatic increase in stability. nih.gov

Table 1: Comparison of Hydrolysis Time for Triethyl Borate and a Stabilized Derivative

Compound Key Structural Feature Hydrolysis Time (seconds) at 70°C Relative Stability Factor
Triethyl Borate Simple Alkyl Ester 63 1x

This table is generated based on data from a study on a novel benzotriazole borate derivative. nih.gov

Steric Shielding: Another effective strategy is to introduce bulky functional groups near the boron atom. These large groups physically obstruct the approach of water molecules, a phenomenon known as steric hindrance. researchgate.net By preventing water from easily accessing the reactive boron center, the rate of hydrolysis can be significantly decreased. For instance, the introduction of bulky tert-butyl groups in the ortho-positions of aromatic boronate esters has been shown to confer unprecedented hydrolytic stability, preventing dynamic exchange at the Lewis acidic boron sites under neutral conditions. acs.orgchemrxiv.org

Strategies for Enhancing Hydrolysis Resistance in Borate Derivatives

Investigation of Intramolecular Coordination Effects

The structure of triethyl borate, B(OCH₂CH₃)₃, features a central boron atom bonded to three ethoxy groups. The boron atom in simple trialkyl borates like triethyl borate is trigonal planar and electron-deficient, rendering it a weak Lewis acid. wikipedia.orgnih.gov In this simple molecule, significant intramolecular coordination is not a dominant feature due to the free rotation around the B-O and O-C bonds and the lack of suitable donor atoms on the ethyl chains that could coordinate back to the boron center.

However, the concept of intramolecular coordination becomes critical in understanding the reactivity and stability of more complex organoboron compounds derived from borate esters. The propensity of the boron atom to accept a pair of electrons to achieve a more stable tetrahedral configuration drives its chemistry. In certain reactions or in substituted borate systems, temporary or permanent intramolecular donation of electrons from a suitably positioned functional group (like an amine or ether) to the boron center can occur. While direct evidence for stable intramolecular coordination in unsubstituted triethyl borate is limited, its Lewis acidity is a key factor that governs its interaction with other molecules and its role in reaction mechanisms. wikipedia.org For instance, structural analysis of related compounds has revealed intramolecular hydrogen bonding that helps stabilize the structure. biosynth.com

Transesterification Reactions of Triethyl Borate with Other Alcohols

Transesterification is a characteristic reaction of esters, involving the exchange of an alkoxy group for another. masterorganicchemistry.com Triethyl borate readily undergoes this reaction with various alcohols, making it a useful intermediate for the synthesis of other borate esters. The reaction is typically reversible and can be driven to completion by removing the most volatile component, often ethanol, from the reaction mixture. wikipedia.orgnjit.edu

The reaction can be catalyzed by either acids or bases. Under basic conditions, the mechanism involves nucleophilic attack of an alkoxide on the electrophilic boron center. masterorganicchemistry.comyoutube.com Metal alcoholate catalysts, such as magnesium-aluminum ethylate and aluminum isopropoxide, have been successfully employed to facilitate these reactions. njit.edu This process is widely used to synthesize higher-boiling or more complex borate esters from the readily available triethyl borate.

Reactant 1Reactant 2CatalystPrimary ProductReference
Triethyl Boraten-Amyl alcoholNone (excess alcohol)Tri-n-amyl borate njit.edu
n-Butyl borateMethyl orthosilicate (B98303)Magnesium-aluminum ethylateTrimethyl borate njit.edu
n-Amyl borateMethyl stearateAluminum isopropoxideTrimethyl borate njit.edu
Tribenzyl borateMethyl stearateMagnesium-aluminum ethylateTrimethyl borate njit.edu

Formation of Boron-Oxygen-Silicon Linkages

Triethyl borate can react with silicon compounds containing hydroxyl groups (silanols) to form stable boron-oxygen-silicon (B-O-Si) linkages. This reactivity is foundational in materials science, particularly in the formation of borosilicate glasses and for modifying silica (B1680970) surfaces. wikipedia.org

For example, strong boron Lewis acids have been shown to react with isolated silanol (B1196071) (Si-OH) groups present on the surface of silica (SiO₂) to form a surface-grafted borate species (≡Si-O-BR₂) and hydrogen gas. acs.org These B-O-Si bonds are integral to the structure of borosilicate materials, where [BO₃] and [BO₄] units are linked within a silicate (B1173343) network. wikipedia.org In the context of semiconductor materials, boron-oxygen complexes and boron-silicon bonding are crucial in defining the electrical properties of n-type crystalline silicon solar cells. mdpi.comskku.edu The formation and concentration of B-O complexes, which can act as defect sites, are carefully controlled during the manufacturing process. mdpi.comresearchgate.net

Coordination Chemistry of Boron Centers within Triethyl Borate Systems

The electron-deficient nature of the boron atom in triethyl borate allows it to participate in a variety of coordination phenomena, either by acting as a Lewis acid or by being transformed into a borate anion that can coordinate to metal centers.

While triethyl borate itself is a weak Lewis acid, the borate moiety can be incorporated into robust ligand frameworks capable of forming stable complexes with transition metals. wikipedia.org The development of transition metal (TM) borate complexes is a significant area of modern coordination chemistry, with applications in catalysis. researchgate.net

Polypyrazolyl borate ligands, known as scorpionates, are a prominent example where a borate core is functionalized with donor groups to create versatile chelating agents for transition metals. researchgate.net Equilibrium studies have demonstrated the formation of mixed-ligand borate complexes in solution with metals like cobalt(II), nickel(II), and zinc(II), where the borate anion coordinates to the metal center alongside other bidentate ligands. zenodo.org In some cases, boron clusters can exhibit "metallomimetic" properties, forming complexes that resemble those of transition metals, such as coordination with aromatic ligands in a half-sandwich structure. nih.gov

Metal CenterBoron-Containing LigandOther LigandsComplex TypeReference
Cobalt(II)Borate (H₂BO₄⁻)2,2'-BipyridineMixed-ligand mononuclear zenodo.org
Nickel(II)Borate (H₂BO₄⁻)1,10-PhenanthrolineMixed-ligand mononuclear zenodo.org
Zinc(II)Borate (BO₄⁵⁻)EthylenediamineMixed-ligand binuclear zenodo.org
RutheniumDihydroborateThiolate, PhosphineRuthenacycle researchgate.net

Borate esters play a crucial role in the transmetalation step of many cross-coupling reactions, most notably the Suzuki-Miyaura reaction. acs.orgborates.today Transmetalation is the process where an organic group is transferred from one metal (in this case, boron) to another (typically a transition metal catalyst like palladium). thieme.com

Mechanistic investigations have shown that boronic esters can undergo transmetalation directly to a palladium center without prior hydrolysis. acs.orgillinois.edu The reaction often involves the formation of a pre-transmetalation intermediate containing a B-O-Pd linkage. illinois.edu The efficiency of the transfer of the organic fragment from boron to the transition metal depends on factors such as the ability to create an empty coordination site on the metal and the nucleophilicity of the carbon atom attached to boron. acs.org In some iron-catalyzed cross-coupling reactions, the formation of an activated borate species, which then acts as the nucleophile for transmetalation, is essential for the reaction to proceed. nih.gov

Applications of Boric Acid, Ethyl Ester in Organic Synthesis Research

General Reagent in Boron-Containing Compound Synthesis

Triethyl borate (B1201080) is a foundational reagent for introducing boron into organic molecules, facilitating the synthesis of a wide array of boron-containing compounds that are pivotal in modern organic chemistry.

Boronate esters are crucial intermediates in organic synthesis, prized for their stability and utility in cross-coupling reactions. Triethyl borate is a common precursor for the synthesis of these compounds. The typical method involves the reaction of triethyl borate with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents. google.comgoogle.com In this transmetalation reaction, the organic group from the organometallic compound displaces one of the ethoxy groups on the boron atom.

The general reaction can be represented as: B(OCH₂CH₃)₃ + RMgX → R-B(OCH₂CH₃)₂ + MgX(OCH₂CH₃)

The resulting dialkyl or diaryl boronate esters are versatile intermediates. wikipedia.org For instance, aryl Grignard reagents react with triethyl borate, followed by hydrolysis, to produce arylboronic acids, a process that underscores the role of the borate ester as a key electrophile for borylation. organic-chemistry.org While this method is well-established, it often requires low temperatures (e.g., -78°C) when using highly reactive organolithium reagents to prevent multiple additions to the boron center. google.com The resulting boronate esters, such as pinacolboronate esters, are noted for being oxidatively and hydrolytically stable, making them valuable targets in synthesis. google.com

Table 1: Synthesis of Boronate Esters from Trialkyl Borates
Borate Ester PrecursorOrganometallic ReagentIntermediate ProductKey Feature
Triethyl BorateAryllithium ReagentAryl Diethyl BoronateRequires cryogenic conditions (-78°C) to avoid multiple additions. google.com
Trimethyl BorateAryl Grignard Reagent (ArMgBr)Aryl Dimethyl Boronate (ArB(OCH₃)₂)Precursor for Suzuki-Miyaura coupling reactions. wikipedia.org
Triisopropyl BorateAryllithium Reagent (from ArBr + n-BuLi)Lithium Triisopropyl Borate SaltConvenient partner for Suzuki-Miyaura reactions, especially with sensitive heterocycles. acs.org

Organoboronic acids are indispensable in carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. wiley-vch.deacs.org Triethyl borate plays a fundamental role as a starting material in their synthesis. The process typically begins with the formation of a boronate ester intermediate as described previously. This intermediate, often without being isolated, is then hydrolyzed under acidic conditions to yield the desired boronic acid. wikipedia.orggoogle.com

The two-step sequence is as follows:

Boronate Ester Formation: B(OR)₃ + R'MgX → R'-B(OR)₂ + MgX(OR)

Hydrolysis: R'-B(OR)₂ + 2H₂O → R'-B(OH)₂ + 2ROH

This methodology has been a cornerstone for producing a vast library of aryl- and heteroarylboronic acids. google.com The first isolation of a boronic acid, ethylboronic acid, was reported in 1860 by Frankland, who used triethyl borate and diethylzinc. wiley-vch.de The stability, ease of handling, and relatively low toxicity of boronic acids make them highly attractive synthetic intermediates. wiley-vch.de Their ultimate degradation into the environmentally benign boric acid further adds to their appeal as "green" compounds. wiley-vch.de

Role in Carbon-Carbon Bond Forming Reactions

Beyond being a precursor, boric acid, ethyl ester and its analogs can directly participate in and influence carbon-carbon bond-forming reactions, enhancing efficiency and selectivity.

In the field of synthetic organic chemistry, trans-metal-trapping (TMT) approaches leverage the combination of a deprotonating agent (a base) and a trapping agent (an electrophile) to functionalize organic molecules. Boron compounds can serve as effective trapping agents in these processes. While studies often highlight sterically demanding trialkyl boranes, the underlying principle involves the interception of a transient organometallic species formed by deprotonation. nih.gov A bulky borane (B79455) can act as a Lewis acidic trap for an aryl anion generated by a strong base, leading to the formation of a boronate complex. This strategy is key for regioselective metalation and subsequent borylation of arenes. nih.gov The use of a boron-based electrophile in conjunction with a strong base like a sodium amide can facilitate the deprotonative borylation of arenes. nih.gov

While boronate esters derived from triethyl borate are the nucleophilic partners in Suzuki-Miyaura coupling, the borate ester itself can be used as an additive to significantly enhance reaction outcomes. Research has shown that the addition of trimethyl borate, a close analog of triethyl borate, can dramatically improve the efficiency of challenging heteroaryl Suzuki-Miyaura cross-coupling reactions. nih.govacs.org

The beneficial effects of the borate ester additive are multifaceted:

Solubilization: It promotes the solubilization of boronate complexes that form in situ. nih.govacs.org

Buffering: It buffers the inhibitory effects of excess base, which can otherwise lead to catalyst deactivation. nih.govacs.org

Catalyst Protection: It mitigates catalyst poisoning by attenuating the Lewis basicity of heteroatomic subunits present in the substrates. nih.govacs.org

In one study, the coupling of a neopentyl heteroarylboronic ester with a heteroaryl bromide showed "on/off" reactivity depending on the presence of trimethyl borate, with no product forming in its absence and quantitative coupling observed in its presence. acs.org Furthermore, triethyl borate derivatives have been used directly as coupling partners, as seen in the palladium-catalyzed cross-coupling reaction of triethyl (1-methylindol-2-yl)borate with propargyl carbonate. crossref.org

Table 2: Effect of Trimethyl Borate Additive on Suzuki-Miyaura Cross-Coupling
Reaction PartnersConditionsYield of Cross-Coupled ProductReference
Neopentyl 4-fluorophenylboronic ester + Heteroaromatic electrophileReflux, 6 h, no additiveTrace nih.govacs.org
Neopentyl 4-fluorophenylboronic ester + Heteroaromatic electrophileReflux, 6 h, with 3.0 equiv. trimethyl borate21% nih.govacs.org
Boronic ester 2b + 1-bromo-4-fluorobenzene1 h, no trimethyl borate0% acs.org
Boronic ester 2b + 1-bromo-4-fluorobenzene1 h, with 0.6-2.4 equiv. trimethyl borateQuantitative acs.org

In hydroboration reactions, which add a boron-hydrogen bond across a double or triple bond, catalyst choice is key to regioselectivity. Borane adducts like H₃B·THF can catalyze the highly regioselective hydroboration of terminal alkynes and alkenes with pinacolborane to yield linear boronic esters, avoiding the branched isomer. organic-chemistry.org While triethyl borate is not the direct hydroborating agent, the principles of controlling where the boron atom is placed on a molecule are central to the utility of the boronate esters it helps to create. The choice of borylating agent and catalyst in reactions such as the Miyaura-type borylation of alkyl halides can furnish alkylboronates with high regiospecificity. organic-chemistry.org

Triethyl Borate in Specialized Derivatization Strategies

This compound, also known as triethyl borate, serves as a versatile reagent in specialized derivatization strategies within organic synthesis research. Its utility extends to the formation of reactive intermediates and the synthesis of complex molecular architectures.

Synthesis and Application of N-Indolyltriethylborate in Alkylation Reactions

A significant application of triethyl borate is in the synthesis of N-indolyltriethylborate, a reactive intermediate that facilitates the dearomatizing C3-alkylation of 3-substituted indoles. organic-chemistry.orgacs.org This method provides a pathway to C3-quaternary indolenines, which are valuable structural motifs in natural products and pharmaceuticals. organic-chemistry.org

The synthesis of N-indolyltriethylborate is achieved through the reaction of an indole (B1671886) with a base, followed by the addition of triethyl borate. This in situ generated species is highly electron-rich, which directs alkylation to the C3 position, preventing the common side reactions of N1 and C2 alkylation. organic-chemistry.org The reaction proceeds under mild conditions and demonstrates broad substrate scope with respect to both the indole derivatives and the alkyl halides. organic-chemistry.orgacs.org

Key Research Findings:

Regioselectivity: The use of N-indolyltriethylborate as a reagent ensures high regioselectivity for C3-alkylation. organic-chemistry.org

Substrate Scope: The method is effective for a wide range of 3-substituted indoles and various activated and nonactivated alkyl halides, including primary and secondary ones. organic-chemistry.orgacs.org

Reaction Conditions: Optimal conditions identified involve the use of t-BuOK as a base and 1,4-dioxane (B91453) as the solvent. organic-chemistry.org

Synthetic Utility: This strategy has been successfully applied to the synthesis of complex indole alkaloids, such as pyrroloindoline-4-cholestene hybrids and debromoflustramine B. acs.orgnih.gov

Table 1: Examples of C3-Alkylation of Indoles using N-Indolyltriethylborate Data synthesized from research by Lin, et al. organic-chemistry.orgacs.org

3-Substituted IndoleAlkyl HalideProductYield
1-Methyl-3-phenylindoleAllyl bromideC3-Allyl-1-methyl-3-phenylindolenineHigh
3-MethylindoleBenzyl bromideC3-Benzyl-3-methylindolenineHigh
N-Boc-tryptaminePrenyl bromidePrecursor to Debromoflustramine BHigh
3-Substituted indolesVarious nonactivated primary and secondary alkyl halidesC3-quaternary indolenines, pyrroloindolines, furoindolines, and hexahydropyridoindolinesHigh

Formation of Complex Organic Esters and Ligands for Advanced Synthesis

Triethyl borate and other borate esters are instrumental in the formation of complex organic esters and in the synthesis of specialized ligands for advanced chemical transformations.

In the realm of ester and amide synthesis, borate esters have emerged as efficient catalysts. researchgate.netnih.gov They facilitate the direct amidation of carboxylic acids, offering a significant improvement over many traditional methods in terms of efficiency and safety. nih.gov While much of the recent focus has been on catalysts like tris(2,2,2-trifluoroethyl) borate, the underlying principle of boron-mediated activation of carboxylic acids is relevant to triethyl borate as well. researchgate.netnih.gov

Furthermore, triethyl borate plays a role in the synthesis of polydentate ligands, which are crucial in coordination chemistry and catalysis. nih.gov For instance, the development of poly(thioether)borate ligands, sought after for their ability to stabilize lower valent metal complexes due to the highly polarizable nature of their sulfur donor groups, showcases the utility of boron-based reagents in creating sophisticated ligand architectures. nih.gov

In materials science, triethyl borate has been employed as a surfactant to stabilize semiconductor nanoplatelets in polar solvents. nih.gov This surface treatment not only prevents aggregation but also allows for the tuning of the optical properties of the nanomaterials, highlighting its role in the formation of functional organic-inorganic hybrid materials. nih.gov

Table 2: Applications of this compound in the Formation of Complex Molecules

Application AreaSpecific UseOutcome
CatalysisCatalyst for amide bond formationEfficient synthesis of a wide range of amides from carboxylic acids and amines. researchgate.netnih.gov
Ligand SynthesisPrecursor for poly(thioether)borate ligandsCreation of monoanionic tripodal ligands with highly polarizable thioether sulfur donors. nih.gov
Materials ScienceSurfactant for semiconductor nanoplateletsStabilization of nanoplatelets in polar solvents and tuning of their optical properties. nih.gov

Research Applications in Materials Science and Polymer Chemistry

Boron Source in Advanced Inorganic Material Synthesis

Triethyl borate (B1201080) is a preferred precursor for boron in various synthesis processes due to its liquid state, high purity, and reactivity. It readily undergoes hydrolysis and thermal decomposition, making it an ideal source for incorporating boron into inorganic matrices.

PrecursorRole in Synthesis
Triethyl borateSource of B₂O₃
Lithium methoxide (B1231860)Source of Li₂O
Orthophosphoric acidSource of P₂O₅

Production of Alumina (B75360) Borosilicate Ceramic Nanofibres

Alumina borosilicate ceramic nanofibres are valued for their high thermal resistance and potential use in applications such as ceramic filters and composites. mdpi.com Triethyl borate serves as the boron precursor in the fabrication of these nanofibres, typically through a combination of the sol-gel method and electrospinning. mdpi.comresearchgate.net In this process, a solution containing precursors for alumina (e.g., aluminum isopropoxide), silica (B1680970) (e.g., tetraethyl orthosilicate), and boron (triethyl borate) is prepared and then spun into composite nanofibres with a polymer like polyvinyl alcohol (PVA). mdpi.com A subsequent calcination step removes the organic polymer, leaving behind pure alumina borosilicate ceramic nanofibres. mdpi.com The controlled hydrolysis of triethyl borate in conjunction with the other alkoxides is crucial for forming a homogenous precursor solution, which is essential for producing uniform nanofibres. mdpi.com

Boron Doping of Carbon Nanomaterials (e.g., Single-Wall Carbon Nanotubes) for Enhanced Properties

Boron doping of carbon nanomaterials, such as single-wall carbon nanotubes (SWCNTs), is a strategy to tailor their electronic properties for various applications. Triethyl borate has been successfully employed as a boron source in the chemical vapor deposition (CVD) process for growing boron-doped SWCNTs. researchgate.netnih.govscirp.org The introduction of boron atoms into the carbon lattice creates electron-deficient sites, which can enhance properties like electrical conductivity and sensing capabilities. Research has shown that the use of triethyl borate in high-vacuum CVD can influence the diameter distribution and yield of the resulting nanotubes. scirp.org

Polymer Modification and Hybrid Material Development

Triethyl borate plays a significant role in modifying the properties of polymers and in the creation of novel hybrid materials. Its ability to act as a crosslinking agent, catalyst, and flame retardant makes it a valuable additive in polymer and textile manufacturing.

Research into Triethyl Borate as an Additive in Polymer and Textile Manufacturing

In the polymer industry, triethyl borate is utilized as a crosslinking agent and a catalyst in the production of polyesters and polyurethanes, where it contributes to improved mechanical properties and thermal stability. researchgate.net It is also a key component in flame retardant formulations for textiles. researchgate.netresearchgate.net When exposed to high temperatures, triethyl borate decomposes to form boron oxide, which creates a protective glassy layer on the material's surface, inhibiting the spread of flames. dntb.gov.ua Research has also explored the use of triethyl borate in creating epoxy-amine-borate (EAB) hybrid materials, where its reaction with the polymer network helps to control the absorption of small solvent molecules. dntb.gov.ua

ApplicationFunction of Triethyl Borate
Polyester & Polyurethane ProductionCrosslinking agent, Catalyst
Textile ManufacturingFlame retardant component
Epoxy-Amine-Borate HybridsControls solvent absorption

Plasma Surface Functionalization of Polymeric Films Using Borate Esters

Plasma surface functionalization is a technique used to modify the surface properties of polymers without altering their bulk characteristics. Research has demonstrated the use of borate esters, such as trimethyl borate (a close chemical relative of triethyl borate), in radiofrequency plasma treatments to functionalize the surface of polymeric films like biaxially oriented polypropylene (B1209903) (BOPP). In one study, a trimethyl borate/N₂ gas mixture was polymerized on the BOPP film surface. scirp.org This plasma treatment resulted in the incorporation of functional groups including -OH, B-CH₃, B-O, and BH₂. scirp.org The modified surface exhibited enhanced flame retardancy and increased hydrophilicity, as evidenced by a decrease in the water contact angle. scirp.org This indicates the potential of using borate esters in plasma processes to impart desirable surface properties to polymers.

PropertyUntreated BOPPPlasma Treated BOPP (55W, 30 min)
Limiting Oxygen Index (v/v O₂%)18.424.2
Water Contact Angle109.6°68.2° (lowest value)

Development and Characterization of Epoxy-Amine-Borate (EAB) Hybrid Materials

Surface Chemistry and Nanomaterial Stabilization Using Borate Ligands

The stabilization of nanocrystals in various solvents and the precise tuning of their optical properties are critical for the design and assembly of advanced optoelectronic devices. Borate esters, particularly triethyl borate, have emerged as effective ligands in the surface chemistry of nanomaterials, enabling new functionalities and applications.

Triethyl borate (TEB) has been successfully employed as a ligand to modify the surface of semiconductor nanoplatelets (NPLs), such as zinc-blende (Zb) CdSe NPLs. A typical ligand exchange process involves a two-phase surface treatment where the original hydrophobic, X-type ligands (like carboxylates) on the NPLs are replaced by TEB. nih.gov This exchange facilitates the transfer of the NPLs from a nonpolar phase (e.g., hexane) to a polar solvent (e.g., dimethylformamide, DMF), rendering them hydrophilic and stable in the polar medium. nih.gov

This ligand exchange is significant because, unlike many conventional inorganic ligands that can quench fluorescence, TEB-treated NPLs maintain 100% of their original brightness in polar solvents. nih.gov The versatility of this method has been demonstrated by its application to NPLs of different thicknesses and compositions, including CdS NPLs, enriching the surface chemistry toolkit for these two-dimensional nanomaterials. nih.gov

The binding of triethyl borate ligands to the surface of semiconductor nanoplatelets induces significant changes in their optical properties. A notable effect is a large redshift in both the absorption and emission spectra of the NPLs. For instance, a substantial shift of 253 meV has been observed for TEB-passivated NPLs. nih.gov

Further investigation into the mechanism behind this spectral shift points to two primary factors: changes in the surface strain of the crystal lattice and the delocalization of the exciton (electron-hole pair) into the ligand shell. nih.gov This ability to tune the optical spectrum of NPLs through ligand engineering is highly valuable for tailoring materials to specific application requirements in optoelectronic devices. nih.gov

Triethyl borate plays a direct role in the electrostatic stabilization of colloidal dispersions of nanoplatelets. Following the ligand exchange process, the surface of the NPLs becomes negatively charged. This has been confirmed by zeta potential measurements, which revealed a value of -39 mV for TEB-treated NPLs. nih.gov

The mechanism for this stabilization is the binding of TEB ions to the surface of the nanoplatelets. This binding creates an electrical double layer around each individual NPL. The resulting repulsive Coulomb forces between the negatively charged particles counterbalance the attractive van der Waals forces, preventing aggregation and ensuring the long-term stability of the colloidal dispersion. nih.gov Inductively coupled plasma (ICP) analysis has confirmed the presence of boron on the treated NPLs, indicating that TEB acts as an X-type ligand bound to the nanocrystal surface. nih.gov

Precursors for Specialized Boron-Containing Materials

Chemical Vapor Deposition (CVD) Precursors for Boron-Modified Silicon Dioxide in Microelectronics

In the fabrication of semiconductor devices, boric acid, ethyl ester (triethyl borate or TEB) is a key precursor for depositing boron-modified silicon dioxide films, commonly known as borosilicate glass (BSG). google.com These films are integral to microelectronics, often serving as hard masks for etching processes or as dielectric layers. google.com The deposition is typically carried out using low-pressure chemical vapor deposition (LPCVD) or plasma-enhanced chemical vapor deposition (PECVD). google.comnovapublishers.com

The CVD process involves the reaction of triethyl borate with a silicon source, most commonly tetraethyl orthosilicate (B98303) (TEOS). google.com The two precursors are vaporized and introduced into a reaction chamber containing the semiconductor wafer substrate. google.com At elevated temperatures, these precursors decompose and react on the substrate surface to form a uniform film of borosilicate glass. researchgate.net The incorporation of boron into the silicon dioxide network modifies the glass's properties, imparting characteristics such as improved thermal shock resistance, chemical resistance, and physical strength. borax.com

Process conditions such as temperature, pressure, and precursor flow rates are critical in controlling the film's characteristics, including thickness, uniformity, and the concentration of boron. google.comresearchgate.net For instance, BSG films can be deposited via LPCVD at temperatures ranging from 400°C to 850°C and pressures at or below 1 Torr. google.com The use of an oxygen source, such as ozone (O3), can facilitate the reaction and enable high deposition rates of at least 4,500 angstroms per minute. google.com The precise control over the introduction of TEB is crucial for managing the boron dopant profile at the film's interface, as an initial spike in boron content can occur. google.com

The properties of the resulting BSG films are highly dependent on the CVD method and parameters. Research has shown that boranol groups (B-OH) on the deposition surface, formed from the decomposition of boron precursors like trimethyl borate (TMB), can increase the rate of TEOS chemisorption, potentially enhancing the deposition rate. cambridge.orgresearchgate.net The use of TEOS-based chemistry generally results in films with lower surface roughness compared to silane-based processes. novapublishers.com

ParameterValue RangePrecursorsDeposition MethodReference
Temperature400°C - 850°CTEB and TEOSLPCVD google.com
Pressure≤ 1 TorrTEB and TEOSLPCVD google.com
Temperature300°C - 600°CTEB, TEPO, TEOS, O3CVD google.com
Pressure60-75 TorrTEB, TEPO, TEOS, O3CVD google.com
Temperature620°C - 680°CTMB, PH3, O2, TEOSLPCVD researchgate.net
Pressure0.5 TorrTMB, PH3, O2, TEOSLPCVD researchgate.net

Intermediates for Organo-Modified Borosiloxanes

This compound is a crucial intermediate in the synthesis of organo-modified borosiloxanes, a class of polymers characterized by a silicon-oxygen-boron (Si-O-B) backbone. nih.gov These materials combine the properties of silicones with the unique characteristics imparted by boron, leading to applications such as preceramic polymers and thixotropic fluids. nih.gov The synthesis of these polymers often involves the reaction of triethyl borate with various organoalkoxysilanes or organosilanols. nih.govnih.gov

The formation of the borosiloxane linkage occurs through condensation reactions. For example, triethyl borate can react with hydroxyl-terminated polydimethylsiloxane (PDMS) or through the co-hydrolysis of modified silicon alkoxides (like R−Si(OEt)3) and triethyl borate. semanticscholar.org These reactions lead to the creation of Si-O-B bonds, which integrate boron atoms into the siloxane network. researchgate.net The structure and properties of the resulting polyborosiloxane (PBS) can be tailored by the choice of the organic group (R) on the silicon precursor. semanticscholar.org

The synthesis can be carried out through various methods, including non-aqueous sol-gel processes and direct condensation at elevated temperatures. researchgate.net For instance, reacting boric acid with organotrialkoxysilanes under reflux can yield soluble borosiloxane oligomers. google.com While early borosiloxanes were noted for their hydrolytic instability, modern synthetic approaches have produced borosiloxanes that are more resistant to atmospheric moisture. nih.govdntb.gov.ua The stability of these compounds can be enhanced by using sterically bulky substituents on the silicon atoms. nih.gov

Organically modified borosiloxanes are precursors to silicon boron oxycarbide (SiBOC) ceramics, which are known for their high thermal stability. nih.gov The organic groups attached to the silicon atoms are retained in the polymer structure, influencing its processability and the final properties of the ceramic material obtained after pyrolysis. nih.gov

Polyborate Sol-Gel Systems for Boron Nitride Fiber Precursor Development

The production of high-performance boron nitride (BN) fibers often relies on the conversion of a polymeric precursor fiber. agh.edu.pl this compound is a key component in polyborate sol-gel systems used to create these precursors. dtic.mildtic.mil The sol-gel method offers a versatile and low-cost route to synthesize the precursor material, which is then spun into fibers and converted to boron nitride through a nitridation process. dtic.mildtic.milazonano.com

In this process, a boron alkoxide such as triethyl borate undergoes hydrolysis and condensation reactions to form a "sol," which is a colloidal suspension of particles. azonano.com This sol eventually transforms into a "gel," a three-dimensional network structure. preciseceramic.com This polyborate gel can be processed into continuous fibers, a significant achievement in the development of ceramic fiber precursors. dtic.mildtic.mil The use of rheological aids that are later removed during pyrolysis can be advantageous for processing the polyborate into fibers. dtic.mildtic.mil

Once the polyborate gel fibers are formed, they are subjected to a high-temperature heat treatment in a nitrogen-containing atmosphere, typically flowing anhydrous ammonia. agh.edu.plnus.edu.sg This step, known as nitridation, converts the boron oxide-based structure into boron nitride. dtic.mildtic.mil The resulting amorphous BN fibers can be further heat-treated at higher temperatures to induce crystallization and improve their mechanical properties. agh.edu.pl

This polymer precursor approach offers several advantages over other methods, including better control over the final product's purity and microstructure. agh.edu.pl It avoids the high costs and chemical instabilities associated with some non-oxide precursors. dtic.mildtic.mil The sol-gel route starting from boric acid esters represents a promising pathway for the scalable production of continuous boron nitride fibers for applications in advanced composites, thermostructural parts, and high-temperature insulation. agh.edu.plgoogle.com

Triethyl Borate in Energy Research and Combustion Studies

Electrolyte Additive Research in Lithium-Ion Battery Systems

The increasing demand for high-energy-density lithium-ion batteries has spurred research into electrolyte additives that can improve battery performance and lifespan, especially in high-voltage applications. Triethyl borate (B1201080) has emerged as a promising additive due to its ability to favorably modify the electrode-electrolyte interfaces.

Impact on Interfacial Stability of Electrode Materials

The stability of the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode is crucial for the long-term cycling performance of lithium-ion batteries. Triethyl borate has been shown to play a positive role in stabilizing these interfaces.

Research indicates that triethyl borate contributes to the formation of a protective CEI layer on the cathode surface. nsf.govacs.org This layer can suppress the dissolution of transition metals, such as manganese, from the cathode material, which is a common degradation mechanism in high-voltage cathodes like LiNi0.5Mn1.5O4 (LNMO). nsf.gov The preferential oxidation of triethyl borate on the cathode surface forms a uniform SEI layer that protects the crystal structure of the cathode material from degradation. acs.org

Furthermore, studies on full-cell configurations have revealed that triethyl borate also significantly improves the stability of the SEI on the graphite (B72142) anode. nsf.gov It contributes to the formation of a thinner SEI layer by reducing the decomposition of electrolyte components like ethylene (B1197577) carbonate during the initial formation cycle. nsf.gov This leads to reduced consumption of active lithium ions and a higher initial capacity. nsf.gov The synergistic effect of stabilizing both the CEI and SEI simultaneously offers a promising pathway for enhancing the performance of various high-voltage lithium-ion batteries. nsf.gov

Electrochemical Performance Enhancement in High-Voltage Battery Chemistries

The addition of triethyl borate to the electrolyte has demonstrated tangible improvements in the electrochemical performance of high-voltage lithium-ion batteries. By stabilizing the electrode interfaces, it helps to mitigate capacity fading and improve cycling stability.

In LNMO/graphite full-cells, the addition of 1 wt% triethyl borate resulted in a higher specific capacity and lower full-cell impedance during extended cycling compared to the baseline electrolyte. nsf.gov The initial capacity of cells with the triethyl borate additive was significantly higher (110 mAh/g) than that of the baseline electrolyte (82 mAh/g), which is attributed to the effective mitigation of lithium ion loss during the initial SEI formation. nsf.gov

Similarly, in Li-rich layered oxide cathodes, the introduction of 3% triethyl borate improved the capacity retention after 150 cycles at 0.5 C from 30% to 79%. acs.org For LiCoO2 cells charged to a high voltage of 4.5 V, adding 2.0 wt% of a similar boron-containing additive, trimethyl borate, increased the capacity retention after 100 cycles from 64% to 81%. acs.org This improvement is linked to the formation of a protective layer on the cathode that suppresses electrolyte decomposition and maintains the structural integrity of the cathode material. acs.org

Table 1: Effect of Triethyl Borate (TEB) Additive on LNMO/Graphite Full-Cell Performance

Additive Concentration Initial Capacity (mAh/g) Full-Cell Impedance Capacity Retention
0 wt% (Baseline) 82 High -
1 wt% TEB 110 Low High
≥3 wt% TEB - Rapid Growth Modest

Note: Data compiled from a study on the impact of triethyl borate on the performance of 5 V spinel/graphite lithium-ion batteries. nsf.gov Excess amounts of TEB (≥3 wt%) can lead to a rapid increase in interfacial impedance. nsf.gov

Investigation of Combustion Characteristics for Alternative Fuel Research

The high energy density of boron makes boron-based compounds, including triethyl borate, attractive for alternative fuel research. mdpi.comencyclopedia.pub Understanding their combustion behavior is essential for evaluating their potential as fuels or fuel additives.

Droplet Combustion Studies of Triethyl Borate-Based Fuels

Droplet combustion studies provide fundamental insights into the ignition and burning characteristics of liquid fuels. Research on triethyl borate and its blends has revealed distinct combustion phenomena.

Studies comparing triethyl borate with conventional fuels like diesel and gasoline have shown that triethyl borate exhibits a shorter ignition delay. researchgate.net In droplet experiments, the flame structure of triethyl borate differs from that of diesel and gasoline, which have a large non-luminous region during combustion. researchgate.net

When blended with gasoline, the addition of triethyl borate has been shown to influence the combustion process. For instance, in blends of gasoline and trimethyl borate (a similar boron ester), an increase in the trimethyl borate content led to significant droplet deformation and breakup from a hemispherical geometry. tandfonline.comtandfonline.comupv.es Pure trimethyl borate droplets exhibited the highest flame temperature and the shortest extinction time. tandfonline.comtandfonline.comupv.es In general, the addition of triethyl borate to gasoline has been reported to decrease the ignition delay and increase the flame temperature during combustion. gazi.edu.tr

Comparative Analysis of Combustion Behavior with Conventional and Other Boron-Based Fuels

Comparing the combustion of triethyl borate with conventional hydrocarbon fuels and other boron-based fuels highlights its unique properties. Boron itself has a very high mass and volumetric calorific value, but its practical application is hindered by issues such as ignition delay due to a surface oxide layer and incomplete combustion. mdpi.comencyclopedia.pubtandfonline.com

Triethyl borate, being a liquid organoboron compound, offers a different approach to utilizing the energy of boron. In droplet combustion, pure trimethyl borate was observed to have the highest combustion rate constant compared to gasoline and its blends. tandfonline.com The flame temperature of pure trimethyl borate was also found to be higher than that of gasoline. tandfonline.comtandfonline.comupv.es

Compared to solid boron-based fuels, such as those composed of polytetrafluoroethylene (PTFE) and boron powder, triethyl borate offers the advantages of a liquid fuel, including easier handling and atomization. While solid boron fuels can achieve self-propagation at high boron loadings, they also produce solid combustion residues like boron carbide. tandfonline.comtandfonline.com The combustion of triethyl borate, on the other hand, involves gas-phase reactions that can be more efficient. The presence of oxygen in the triethyl borate molecule itself may also contribute to its distinct combustion behavior compared to simple hydrocarbon fuels. tandfonline.comtandfonline.comupv.es

Table 2: Comparative Combustion Characteristics of Selected Fuels from Droplet Studies

Fuel Ignition Delay Maximum Flame Temperature Extinction Time (ms)
Trimethyl Borate (TMB) Shortest (~0.714 ms) Highest (~600 K) ~1270
Gasoline Longest Lower than TMB 1570
80% TMB / 20% Gasoline ~0.714 ms High -
Diesel Longest - -
Triethyl Borate (TEB) Shorter than Gasoline - -
80% TEB / 20% Gasoline - Highest among blends Shortest among blends

Note: Data is compiled from various droplet combustion studies. researchgate.nettandfonline.comtandfonline.comupv.esgazi.edu.tr Direct quantitative comparison is challenging due to variations in experimental setups. The table provides a qualitative and indicative comparison.

Computational and Theoretical Studies on Boric Acid, Ethyl Ester Systems

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. It provides a good balance between computational cost and accuracy, making it suitable for investigating the properties and reactivity of molecules like triethyl borate (B1201080).

Different DFT functionals can yield slightly different BDE values, and it is common practice to compare results from several functionals to assess the reliability of the prediction. For instance, a study on boron-containing phenolic resins provided the B-O BDEs calculated with different functionals, highlighting the robustness of this bond. cnrs.fr

Bond TypeBDE (kcal/mol) - M06-2X-D3/def2-TZVPBDE (kcal/mol) - CAM-B3LYP/def2-TZVPBDE (kcal/mol) - B3LYP-D3/6-31G*
B-O128.9125.4123.6
C-O101.598.796.8
C-C85.483.181.9

This table presents DFT-calculated bond dissociation energies for B-O, C-O, and C-C bonds in a model boron-containing phenolic resin, which serves as a proxy for the environment in triethyl borate. cnrs.fr

The boron atom in triethyl borate is electron-deficient due to the electronegativity of the three oxygen atoms bonded to it, making it a Lewis acid. This electrophilic nature allows triethyl borate to react with a variety of nucleophiles. DFT calculations can model these interactions, providing detailed information about the reaction mechanism, including the structures of transition states and the energies of intermediates.

A common reaction involving trialkyl borates is the reaction with organometallic reagents, such as Grignard or organolithium reagents, which are strong nucleophiles. The reaction proceeds via a nucleophilic attack of the carbanionic part of the organometallic reagent on the electron-deficient boron atom. This forms a tetracoordinate borate complex. Subsequent rearrangement or hydrolysis can then lead to the formation of new carbon-boron bonds, as seen in the synthesis of boronic esters and acids.

DFT studies on similar reactions, for instance, the Matteson homologation of boronic esters with (dichloromethyl)lithium, have elucidated the transition state structures. bris.ac.uk These calculations show a concerted, asynchronous mechanism where the nucleophilic carbon attacks the boron center while a leaving group on the nucleophile begins to depart, often facilitated by a Lewis acid. bris.ac.uk The transition state involves an elongation of the bond to the leaving group and only a slight migration of the alkyl or aryl group from the boron. bris.ac.uk Natural Bond Orbital (NBO) analysis in these computational studies confirms the partial charges on the atoms in the transition state, highlighting the polar nature of the reaction. bris.ac.uk

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach is particularly useful for investigating the bulk properties of liquids and solutions, such as solvation effects and transport properties like diffusion.

Triethyl borate is sometimes used as an additive in non-aqueous electrolytes, for example, in lithium-ion batteries. MD simulations can provide a detailed picture of how triethyl borate molecules are solvated by the solvent molecules and how they interact with the ions in the electrolyte.

The solvation structure can be characterized by calculating the radial distribution function (RDF), g(r), which gives the probability of finding a solvent molecule or an ion at a certain distance from the triethyl borate molecule. The positions of the peaks in the RDF correspond to the solvation shells. For a polar molecule like triethyl borate in a non-aqueous solvent such as tetrahydrofuran (B95107) (THF), one would expect to see a well-defined first solvation shell of THF molecules oriented such that their oxygen atoms interact with the boron atom of triethyl borate and their hydrocarbon parts interact with the ethyl groups.

Quantum simulations of NaK+ in liquid THF have demonstrated how solvation in a non-aqueous environment can be analyzed, showing the reordering of thermodynamic dissociation products due to differential solvation of the resulting ions. nih.gov Similarly, MD simulations can be used to understand the local environment around triethyl borate and how it influences its function as an electrolyte additive.

The diffusion coefficient is a measure of the mobility of a molecule in a medium and is a key parameter in understanding transport properties in liquid systems. MD simulations are a powerful tool for calculating diffusion coefficients. The self-diffusion coefficient (D) can be determined from the mean squared displacement (MSD) of the molecule over time, according to the Einstein relation:

D = 1/6t * <|r(t) - r(0)|²>

where |r(t) - r(0)|² is the squared displacement of the molecule from its initial position at time t=0, and the angle brackets denote an average over all molecules of that type in the simulation box and over multiple time origins. stackexchange.com

MoleculeSolvent/MatrixTemperature (K)Calculated Diffusion Coefficient (10⁻⁵ cm²/s)
Benzene (B151609)Hexane298.152.15
MethanePolypropylene (B1209903)450~10.0
Ethanol (B145695)Polypropylene453~0.5
AcetonePolypropylene453~1.0

This table presents representative diffusion coefficients for small organic molecules in different media, as can be determined by molecular dynamics simulations.

Structure-Reactivity Relationships from Theoretical Perspectives

Theoretical studies provide a framework for understanding how the molecular structure of triethyl borate dictates its chemical reactivity. Key aspects that can be analyzed include its Lewis acidity and the steric and electronic effects of its ethyl groups.

The Lewis acidity of borates can be quantified computationally by calculating their fluoride (B91410) ion affinity (FIA) or hydride ion affinity (HIA). cardiff.ac.uk These calculations reveal that the electrophilicity of the boron center is influenced by the nature of the alkoxy groups. In triethyl borate, the electron-donating inductive effect of the ethyl groups is counteracted by the electron-withdrawing effect of the oxygen atoms. DFT can be used to calculate the charge distribution and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is localized on the boron atom and is indicative of its susceptibility to nucleophilic attack.

Furthermore, the planar or near-planar geometry around the boron atom in triethyl borate is a consequence of sp² hybridization. The reaction with a nucleophile leads to a change in hybridization to sp³, resulting in a tetrahedral geometry in the borate complex intermediate. The energy barrier for this geometric and electronic reorganization is a key factor in the reactivity and can be calculated using transition state theory within a DFT framework.

Theoretical analyses have also been used to compare the reactivity of different trialkyl borates. For instance, the steric hindrance presented by the alkoxy groups can influence the rate of reaction with nucleophiles. While the ethyl groups in triethyl borate are more sterically demanding than the methyl groups in trimethyl borate, this effect is often secondary to the electronic effects that govern the Lewis acidity of the boron center. nih.gov

Predicting Hydrolysis Stability Based on Electronic and Steric Factors

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the hydrolysis stability of boric acid, ethyl ester, commonly known as triethyl borate. The susceptibility of borate esters to hydrolysis is fundamentally governed by the electronic nature of the boron atom. Boron, in a trigonal borate ester, possesses an empty p-orbital, rendering it electron-deficient and a prime target for nucleophilic attack by water molecules. Computational models of borate networks confirm that the hydrolysis mechanism involves the interaction of water molecules with the boron center, leading to the disruption of the B-O-C bond. nih.gov

Electronic factors are paramount in this process. The electron deficiency of the boron atom is the primary driver for hydrolysis. Theoretical models show that introducing electron-donating groups that can coordinate with the boron atom can significantly enhance hydrolytic stability. This is achieved by delocalizing electron density into the vacant p-orbital of the boron, making it a less favorable site for nucleophilic attack.

Steric factors also play a crucial, albeit secondary, role in determining the rate of hydrolysis. Increased steric hindrance around the boron atom can physically obstruct the approach of a water molecule, thereby slowing the rate of hydrolysis. researchgate.net DFT calculations have shown that steric strain in the tetrahedral boronate intermediate, formed upon the addition of a hydroxide (B78521) ion or water, can influence the reaction pathway. acs.org Esters with bulkier alkyl groups, which create more significant steric congestion, generally exhibit greater resistance to hydrolysis compared to less hindered esters like trimethyl borate. researchgate.netbangor.ac.uk This principle explains why boronic esters derived from highly alkylated diols can demonstrate enhanced stability. researchgate.netacs.org

The interplay of these electronic and steric effects allows for the computational prediction of hydrolytic stability. By modeling the transition states and reaction energetics, researchers can compare the relative stability of different borate esters. For instance, computational and experimental data show a marked difference in the hydrolysis time for various simple borate esters, underscoring the influence of the alkyl group's size.

Table 1: Comparison of hydrolysis times for different alkyl borate esters, indicating the influence of steric bulk on stability. Data is compiled from various experimental observations under specific conditions.

Computational Insights into Boron-Based Nanoengineering for Energy Storage Applications

Computational and theoretical studies are pivotal in exploring the potential of boron-based materials for next-generation energy storage technologies. researchgate.net While this compound is not directly used in devices, it can serve as a molecular precursor for synthesizing boron-doped carbon nanomaterials or boron oxides, which have shown promise in this field. researchgate.netgoogle.commdpi.com The unique electronic properties of boron—specifically its electron-deficient nature—are central to these applications. researchgate.net

Density Functional Theory (DFT) is a primary tool for investigating how boron incorporation impacts the performance of materials for energy storage, such as in lithium-ion (Li-ion) and sodium-ion (Na-ion) batteries. mdpi.comsemanticscholar.org Computational models predict that doping carbon materials, like graphene or carbon aerogels, with boron can alter the electronic structure, redistribute electron density, and create new active sites. researchgate.netmdpi.com These changes can enhance the material's capacity for ion storage and improve redox kinetics. For example, DFT calculations have shown that boron doping in graphene increases its sodium storage capacity. mdpi.com

In the context of Li-ion batteries, theoretical studies have explored various boron nanostructures, such as boron nitride nanotubes (BNNTs) and borophene (a 2D sheet of boron), as potential anode materials. arxiv.orgmdpi.comresearchgate.net Simulations are used to calculate key performance metrics like ion adsorption energies, diffusion barriers, and theoretical storage capacities. arxiv.org These computational insights guide experimental efforts by predicting which structures are most likely to yield high performance. For instance, DFT simulations have been used to study the adsorption mechanism of Li, Na, and K ions on BNNTs and borophene monolayers, providing theoretical values for storage capacity and cell voltage. arxiv.orgresearchgate.net

Furthermore, boron compounds are being investigated for thermochemical energy storage. The reversible dehydration of boric acid to boron oxide is a reaction system with a high theoretical energy density. nih.gov Computational thermodynamics can model this process to optimize conditions and understand the material's long-term stability for storing and releasing thermal energy, which is crucial for applications involving solar power or industrial waste heat.

Table 2: Computationally predicted or theoretical performance metrics for selected boron-based energy storage materials compared to a conventional material. arxiv.orgnih.gov

Future Research Directions and Unexplored Avenues for Boric Acid, Ethyl Ester

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of boric acid, ethyl ester, primarily involves the esterification of boric acid with ethanol (B145695). researchgate.net Future research is geared towards developing more sustainable and efficient synthetic protocols that minimize environmental impact and enhance economic viability.

Key areas of future research include:

Green Catalysis: The exploration of environmentally benign catalysts to replace traditional acid catalysts is a primary objective. Solid acid catalysts, enzymes, and ionic liquids are being investigated for their potential to facilitate the esterification reaction under milder conditions and with higher selectivity, thereby reducing energy consumption and waste generation.

Process Intensification: The development of continuous flow reactors and reactive distillation processes offers the potential for significant improvements in reaction efficiency and product purity. These methods can effectively manage the removal of water, a byproduct of the esterification reaction, which can otherwise limit the reaction equilibrium and product yield. google.com

Alternative Boron Sources: Research into the utilization of alternative boron sources, such as crude borate (B1201080) minerals, could lead to more direct and cost-effective synthetic routes. This would involve the development of novel extraction and reaction technologies to bypass the need for purified boric acid.

Waste Valorization: The development of processes that valorize the byproducts of the synthesis would contribute to a more circular economy. For instance, the water generated during esterification could potentially be purified and reused within the process.

Synthetic Route Description Advantages Future Research Focus
Conventional Esterification Reaction of boric acid with ethanol, typically in the presence of a strong acid catalyst.Well-established and straightforward.Development of milder and more selective catalysts.
Transesterification Reaction of a different borate ester with ethanol.Can be used to produce high-purity product.Optimization of reaction conditions and catalyst selection.
Reaction with Boron Oxide The reaction of boric oxide (B₂O₃) with ethanol. researchgate.netCan be a more direct route from a primary boron source.Improving reaction kinetics and developing efficient separation methods.
Catalytic Routes Use of heterogeneous or homogeneous catalysts to promote the esterification.Potential for higher efficiency, easier separation, and catalyst recycling.Design of highly active and stable green catalysts.

Exploration of Advanced Catalytic Applications and Rational Reaction Design

Boric acid and its esters have demonstrated utility as mild Lewis acid catalysts in a variety of organic transformations. researchgate.netnih.gov Future research in this area is focused on expanding their catalytic scope and designing more sophisticated catalytic systems.

Promising avenues for future investigation include:

Asymmetric Catalysis: The design of chiral borate ester catalysts for enantioselective reactions is a significant area of interest. This could lead to the development of more efficient and atom-economical methods for the synthesis of chiral molecules, which are important in the pharmaceutical and agrochemical industries.

Tandem and Cascade Reactions: The development of borate ester-catalyzed tandem or cascade reactions, where multiple chemical transformations occur in a single pot, can significantly improve synthetic efficiency.

Lewis Acid-Assisted Brønsted Acid (LBA) Catalysis: The concept of using borate esters to generate Lewis acid-assisted Brønsted acids offers a powerful tool for catalysis. scholaris.ca Rational design of these systems could lead to catalysts with tunable acidity and selectivity for a wide range of reactions.

Polymerization Catalysis: Investigating the potential of this compound, and related compounds as catalysts or co-catalysts in polymerization reactions could lead to the development of new polymeric materials with unique properties.

Catalytic Application Reaction Type Role of this compound Future Research Directions
Amidation Formation of amides from carboxylic acids and amines. researchgate.netActs as a mild Lewis acid catalyst to activate the carboxylic acid.Development of more efficient catalysts for challenging substrates.
Transesterification Exchange of the alkoxy group of an ester. researchgate.netFacilitates the reaction as a Lewis acid catalyst.Exploration of its use in biodiesel production and other industrial applications.
Condensation Reactions Reactions involving the formation of a larger molecule from smaller units with the elimination of a small molecule like water.Can act as a dehydrating agent and a mild acid catalyst.Design of catalysts for selective multicomponent condensation reactions. nih.gov
Asymmetric Synthesis Synthesis of chiral molecules.As a precursor to chiral Lewis acid catalysts.Design of novel chiral ligands for boron to achieve high enantioselectivity.

Design and Synthesis of Next-Generation Materials with Tailored Properties

This compound, serves as a versatile precursor for the synthesis of various boron-containing materials. Future research will focus on leveraging its reactivity to create advanced materials with precisely controlled properties.

Key research directions include:

Borosilicate Glasses and Ceramics: The use of this compound, in sol-gel processes allows for the synthesis of borosilicate glasses and ceramics at lower temperatures than traditional melting methods. Future work will aim to tailor the composition and microstructure of these materials for applications in optics, electronics, and catalysis.

Polymer Composites: Incorporating this compound, into polymer matrices can enhance their thermal stability, flame retardancy, and mechanical properties. Research will focus on understanding the structure-property relationships in these composites and developing new formulations for specific applications.

Organoboron Polymers: The synthesis of polymers with boron integrated into the main chain or as a pendant group is a promising area of research. These materials could exhibit unique electronic, optical, and self-healing properties.

Biomaterials: The ability of boronic acids to form reversible covalent bonds with diols makes them attractive for the development of biomaterials, such as drug delivery systems and sensors. wikipedia.org this compound, can serve as a key starting material for the synthesis of these functional molecules.

Material Type Role of this compound Potential Properties Future Research Focus
Borosilicate Glasses Precursor in sol-gel synthesis.High thermal shock resistance, chemical durability.Low-temperature synthesis and fabrication of complex shapes.
Flame Retardant Polymers Additive or co-monomer.Reduced flammability.Development of halogen-free flame retardants with improved efficiency.
Crosslinked Polymers Crosslinking agent for polymers with hydroxyl groups. researchgate.netEnhanced mechanical strength and thermal stability.Control over crosslinking density and material properties.
Functional Organic Materials Building block for molecules with specific functionalities.Luminescence, sensing capabilities.Design and synthesis of novel organoboron compounds for electronic and photonic applications.

Innovation in Analytical Techniques for Complex Boron-Containing Systems

The accurate and sensitive determination of boric acid and its esters in various matrices is crucial for quality control, environmental monitoring, and research. Future research will focus on developing more advanced and efficient analytical methods.

Areas for future development include:

Spectroscopic and Spectrometric Methods: The development of new spectroscopic and spectrometric techniques for the direct and in-situ analysis of boron compounds would be highly beneficial. This includes advancements in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chromatographic Methods: The development of new stationary phases and derivatization reagents for gas chromatography (GC) and high-performance liquid chromatography (HPLC) will improve the separation and quantification of boric acid esters and related compounds. welch-us.com

Sensors and Biosensors: The design of selective and sensitive sensors for the real-time monitoring of boric acid and its esters in industrial processes and environmental samples is a key research goal.

Hyphenated Techniques: The combination of separation techniques with sensitive detection methods, such as GC-MS and HPLC-ICP-MS, will continue to be a powerful tool for the analysis of complex boron-containing systems.

Analytical Technique Principle Application Future Research Directions
Titrimetry Neutralization titration, often with a polyol like glycerol to enhance acidity. cutm.ac.inQuantification of boric acid.Automation and miniaturization of the method.
Spectrophotometry Colorimetric methods using reagents like azomethine-H. mdpi.comDetermination of boron concentration in aqueous solutions.Development of more sensitive and selective reagents.
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) Measures the emission of light from excited boron atoms in a plasma.Elemental analysis of boron.Improving detection limits and reducing matrix effects.
Nuclear Magnetic Resonance (NMR) ¹¹B NMR is used to study the structure and bonding of boron compounds.Structural elucidation and speciation analysis.Development of solid-state NMR techniques for material characterization.

Expanding Theoretical Modeling Capabilities for Predictive Material Design

Computational chemistry and theoretical modeling are becoming indispensable tools for understanding and predicting the behavior of chemical systems. In the context of this compound, these methods can accelerate the discovery and design of new catalysts and materials.

Future research in this area will likely involve:

Reaction Mechanism Elucidation: Using quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate the detailed mechanisms of reactions involving this compound, will provide valuable insights for catalyst design and optimization.

Predictive Material Properties: The use of molecular dynamics (MD) simulations and other computational methods to predict the physical, chemical, and mechanical properties of materials derived from this compound, will guide experimental efforts towards the synthesis of materials with desired functionalities.

High-Throughput Screening: The development of high-throughput computational screening methods will enable the rapid evaluation of large libraries of potential catalysts and materials, significantly accelerating the pace of discovery.

Multiscale Modeling: The integration of different computational methods across multiple length and time scales will provide a more comprehensive understanding of the behavior of complex systems involving this compound, from the molecular to the macroscopic level.

Computational Method Application Information Gained Future Research Focus
Density Functional Theory (DFT) Calculation of electronic structure and reaction energies.Reaction mechanisms, catalyst activity, spectroscopic properties.Development of more accurate and efficient functionals.
Molecular Dynamics (MD) Simulation of the motion of atoms and molecules over time.Material properties (e.g., mechanical, thermal), diffusion, phase behavior.Development of accurate force fields for boron-containing systems.
Quantum Mechanics/Molecular Mechanics (QM/MM) Combination of quantum mechanics for the reactive part of a system and molecular mechanics for the environment.Enzyme catalysis, reactions in solution.Improved methods for coupling QM and MM regions.
Computational Fluid Dynamics (CFD) Simulation of fluid flow and heat transfer.Reactor design and process optimization.Integration with kinetic models for reactive systems.

Q & A

Q. What advanced techniques validate the interaction of triethyl borate with biomolecules (e.g., enzymes)?

  • Methods :
  • Enzymatic Assays : Monitor activity of lipases (e.g., Novozym® 435) in triethyl borate-mediated esterification via GC or HPLC .
  • Spectroscopic Probes : Use FTIR to track borate ester formation (B-O-C stretch at 1,310–1,350 cm⁻¹) in biological matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.